![molecular formula C12H12FN3OS B253709 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253709.png)
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide, also known as FTY720, is a synthetic compound that was first developed as an immunosuppressant drug. However, recent studies have shown that FTY720 has potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology.
Mécanisme D'action
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide works by binding to sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes such as cell proliferation, migration, and survival. By binding to these receptors, this compound prevents the migration of immune cells from lymph nodes to the bloodstream, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting cell survival, and inhibiting angiogenesis. This compound has also been shown to modulate the immune system by reducing the number of circulating lymphocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide in lab experiments is its ability to modulate the immune system, which can be useful in studying immune responses. However, this compound has limitations in terms of its specificity and potential off-target effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide research, including investigating its potential therapeutic applications in other fields of medicine, such as dermatology and ophthalmology. Further studies are also needed to better understand the mechanisms of action of this compound and to develop more specific and effective analogs of the compound. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for various therapeutic applications.
Méthodes De Synthèse
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide can be synthesized using a multistep process that involves the reaction of 4-fluoroaniline with thiosemicarbazide to form 3-(4-fluorophenyl)-1,2,4-thiadiazol-5-amine. The amine is then reacted with 2-methylpropanoyl chloride to form this compound.
Applications De Recherche Scientifique
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as multiple sclerosis. In oncology, this compound has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In cardiology, this compound has been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases.
Propriétés
Formule moléculaire |
C12H12FN3OS |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide |
InChI |
InChI=1S/C12H12FN3OS/c1-7(2)11(17)15-12-14-10(16-18-12)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,15,16,17) |
Clé InChI |
CAKLMMGSBWNRPL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F |
SMILES canonique |
CC(C)C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



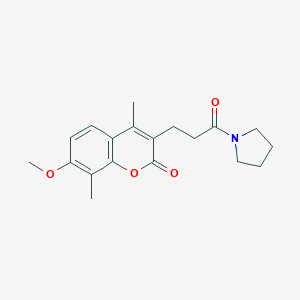
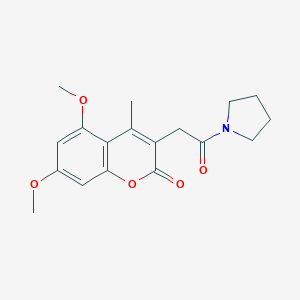
![5-bromo-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B253629.png)
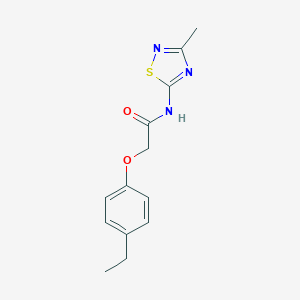
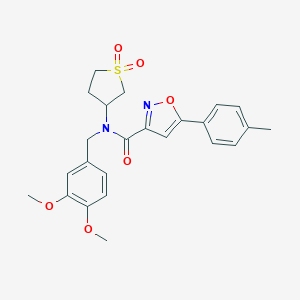

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-isoxazolecarboxamide](/img/structure/B253634.png)
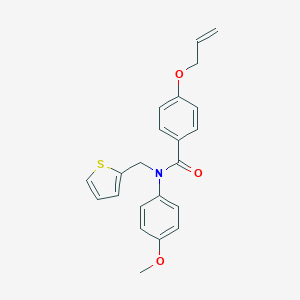
![5-bromo-2-(ethylsulfanyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-pyrimidinecarboxamide](/img/structure/B253637.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253639.png)
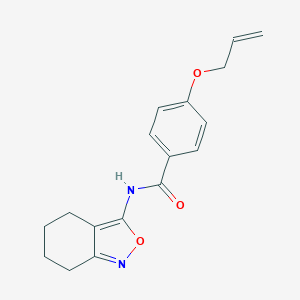
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
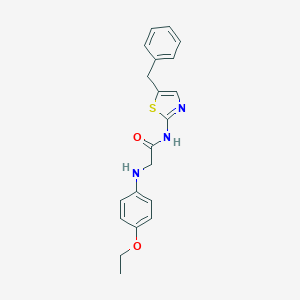
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)